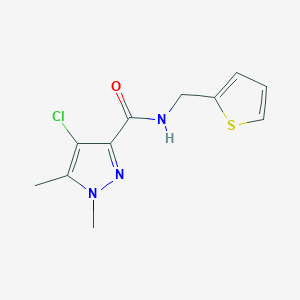
4-chloro-1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide, also known as CTMP, is a novel psychoactive substance that has gained significant attention in recent years due to its potential therapeutic applications. CTMP is a synthetic compound that belongs to the class of pyrazolecarboxamides and has been found to exhibit stimulant-like effects in animal studies. The purpose of
作用機序
The exact mechanism of action of 4-chloro-1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to act as a dopamine reuptake inhibitor, similar to methylphenidate and cocaine. This compound has also been found to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its stimulant-like effects.
Biochemical and Physiological Effects:
This compound has been found to increase locomotor activity, heart rate, and blood pressure in animal studies. It has also been shown to increase dopamine and norepinephrine levels in the brain, which may contribute to its stimulant-like effects. This compound has been found to improve cognitive function and memory in animal studies, but its effects on human subjects are not yet fully understood.
実験室実験の利点と制限
4-chloro-1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide has several advantages for laboratory experiments, including its high potency and long duration of action. However, its potential for abuse and toxicity must be carefully considered when conducting experiments. Additionally, the lack of data on its effects in human subjects limits its potential for clinical applications.
将来の方向性
There are several potential future directions for research on 4-chloro-1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide. Further studies are needed to fully understand its mechanism of action and its potential therapeutic applications. Additionally, its effects on human subjects should be investigated to determine its safety and efficacy. The potential for abuse and addiction should also be carefully considered when conducting further research on this compound.
合成法
4-chloro-1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide can be synthesized using a variety of methods, including the reaction of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with thienylmethylamine in the presence of a coupling reagent. The resulting product is then treated with acetic anhydride to form the final compound. The purity of this compound can be improved using various purification techniques, such as column chromatography or recrystallization.
科学的研究の応用
4-chloro-1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide has been studied extensively in animal models, and its potential therapeutic applications have been investigated. It has been found to exhibit stimulant-like effects similar to those of methylphenidate and cocaine, but with a longer duration of action. This compound has also been shown to improve cognitive function and memory in animal studies. Furthermore, this compound has been investigated for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and other cognitive disorders.
特性
分子式 |
C11H12ClN3OS |
|---|---|
分子量 |
269.75 g/mol |
IUPAC名 |
4-chloro-1,5-dimethyl-N-(thiophen-2-ylmethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H12ClN3OS/c1-7-9(12)10(14-15(7)2)11(16)13-6-8-4-3-5-17-8/h3-5H,6H2,1-2H3,(H,13,16) |
InChIキー |
LWYXQKNRHYUUQB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C(=O)NCC2=CC=CS2)Cl |
正規SMILES |
CC1=C(C(=NN1C)C(=O)NCC2=CC=CS2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-chloro-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B280380.png)

![1-ethyl-N-[2-(propan-2-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280383.png)



![3-amino-N-(1,3-benzodioxol-5-yl)-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B280390.png)




